1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclohexyl group, an indole moiety, and a urea linkage, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the urea linkage with cyclohexyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage to an amine.
Scientific Research Applications
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes like signal transduction and gene expression . The exact pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can be compared with other indole derivatives, such as:
5-methoxyindole: A simpler indole derivative with similar biological activities but lacking the urea and cyclohexyl groups.
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but without the methoxy group, which may affect its biological properties.
N-ethyl-5-methoxyindole: Another indole derivative with an ethyl group but different substitution patterns
These comparisons highlight the unique structural features of this compound and its potential for distinct biological activities.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(22)21-14-5-3-2-4-6-14/h7-8,11-12,14,20H,2-6,9-10H2,1H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZZDKBJMNUZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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